molecular formula C11H14N2 B586780 N-Methyltryptamine-d3 CAS No. 1794756-39-0

N-Methyltryptamine-d3

Cat. No.: B586780
CAS No.: 1794756-39-0
M. Wt: 177.265
InChI Key: NCIKQJBVUNUXLW-FIBGUPNXSA-N
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Description

N-Methyltryptamine-d3 is a stable isotope-labeled compound, specifically a deuterated form of N-Methyltryptamine. It is a member of the substituted tryptamine chemical class and is often used in neurochemical research. The molecular formula of this compound is C11H11D3N2, and it has a molecular weight of 177.26 .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-Methyltryptamine-d3 typically involves the methylation of tryptamine using deuterated methylating agents. One common method involves the reaction of tryptamine with deuterated methyl iodide (CD3I) in the presence of a base such as potassium carbonate (K2CO3) in an aprotic solvent like dimethylformamide (DMF). The reaction is carried out under reflux conditions to ensure complete methylation .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and precise control of reaction conditions to ensure high yield and purity. The final product is typically purified using techniques such as recrystallization or chromatography .

Chemical Reactions Analysis

Types of Reactions

N-Methyltryptamine-d3 undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

N-Methyltryptamine-d3 is widely used in scientific research, particularly in the fields of chemistry, biology, and medicine. Some of its applications include:

Mechanism of Action

N-Methyltryptamine-d3 exerts its effects primarily through its interaction with serotonin receptors in the brain. It acts as an agonist at serotonin receptors, particularly the 5-HT1A and 5-HT2A receptors. This interaction leads to the modulation of neurotransmitter release and subsequent changes in mood, perception, and cognition .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-Methyltryptamine-d3 is unique due to its stable isotope labeling, which makes it particularly useful in analytical and pharmacokinetic studies. Its deuterated form allows for precise tracking and quantification in biological systems, providing valuable insights into the metabolism and distribution of tryptamine derivatives .

Properties

CAS No.

1794756-39-0

Molecular Formula

C11H14N2

Molecular Weight

177.265

IUPAC Name

2-(1H-indol-3-yl)-N-(trideuteriomethyl)ethanamine

InChI

InChI=1S/C11H14N2/c1-12-7-6-9-8-13-11-5-3-2-4-10(9)11/h2-5,8,12-13H,6-7H2,1H3/i1D3

InChI Key

NCIKQJBVUNUXLW-FIBGUPNXSA-N

SMILES

CNCCC1=CNC2=CC=CC=C21

Synonyms

2-(1H-Indol-3-yl)-N-(methyl-d3)ethanamine;  3-(2-Methylaminoethyl)indole-d3;  Dipterine-d3;  N-(Methyl-d3)-1H-indole-3-ethanamine;  N-Mono(methyl-d3)ltryptamine;  N10-(Methyl-d3)tryptamine;  Nb-(Methyl-d3)tryptamine;  Nω-(Methyl-d3)tryptamine;  [2-(1H-Indol-

Origin of Product

United States

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